![molecular formula C19H13ClN6O3S2 B2451449 N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide CAS No. 1115896-28-0](/img/no-structure.png)

N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

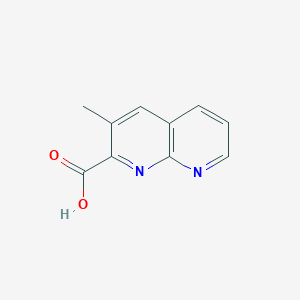

N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide, also known as CPT, is a chemical compound that has been extensively studied in the field of cancer research. CPT is a small molecule inhibitor of the enzyme checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response pathway. CHK1 inhibition has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation, making CPT a promising candidate for cancer treatment.

Applications De Recherche Scientifique

1. Medicinal Chemistry and Pharmaceutical Development

N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide and its derivatives are of significant interest in the field of medicinal chemistry and pharmaceutical development. The compound is involved in the synthesis of various heterocyclic systems, including pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]qninolines, which have been recognized for their enhanced biological activity and therapeutic importance. Such compounds are synthesized using methods that yield synthetically useful and novel heterocyclic systems, thus contributing to the advancement of medicinal chemistry and pharmaceutical sciences (Nandha kumar, et al., 2001).

2. Understanding Carcinogenicity and Toxicity

The compound's analogs have been evaluated for potential carcinogenicity. Studies have focused on understanding the structural similarities and differences between known carcinogens and their analogs, contributing to the broader understanding of carcinogenicity at the molecular level. This knowledge is crucial for predicting the carcinogenic potential of new chemical compounds and designing safer pharmaceuticals (Ashby, et al., 1978).

3. Role in Synthetic Chemistry

The compound and its analogs serve as important intermediates in synthetic chemistry, facilitating the synthesis of a diverse range of heterocyclic compounds. The compound's utility in heterocyclic synthesis highlights its importance in the development of novel compounds with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science (Gouda, et al., 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide involves the reaction of 3-chloroaniline with 2-bromoacetylthiophene, followed by the reaction of the resulting intermediate with 8-methyl-5H-pyrimido[5,4-b]indole-4-thiol. The final product is obtained by the acetylation of the resulting intermediate.", "Starting Materials": [ "3-chloroaniline", "2-bromoacetylthiophene", "8-methyl-5H-pyrimido[5,4-b]indole-4-thiol", "Acetic anhydride", "Triethylamine", "Chloroform", "Ethanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with 2-bromoacetylthiophene in the presence of triethylamine and chloroform to yield N-(3-chlorophenyl)-2-(2-thienylthio)acetamide.", "Step 2: N-(3-chlorophenyl)-2-(2-thienylthio)acetamide is reacted with 8-methyl-5H-pyrimido[5,4-b]indole-4-thiol in ethanol to yield N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide.", "Step 3: N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide is acetylated with acetic anhydride in the presence of sodium hydroxide to yield the final product.", "Step 4: The final product is purified by recrystallization from ethanol and washed with hydrochloric acid to obtain N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide as a white solid." ] } | |

Numéro CAS |

1115896-28-0 |

Nom du produit |

N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide |

Formule moléculaire |

C19H13ClN6O3S2 |

Poids moléculaire |

472.92 |

Nom IUPAC |

5-(3-chloro-4-methoxyphenyl)-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C19H13ClN6O3S2/c1-28-13-5-4-10(7-12(13)20)26-18(27)11-8-21-24-16(11)23-19(26)31-9-15-22-17(25-29-15)14-3-2-6-30-14/h2-8H,9H2,1H3,(H,21,24) |

Clé InChI |

IPWAQMFKFBBHKQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=CS5)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2451366.png)

![2-(Furan-2-yl)-7-methoxy-4'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B2451368.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-fluorophenyl)propanoic acid](/img/structure/B2451370.png)

![2-{[(2-Bromophenyl)methyl]amino}acetic acid](/img/structure/B2451373.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2451379.png)

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2451380.png)

![4-Ethyl-5-fluoro-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2451384.png)

![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2451388.png)